2-Morpholinothiazol-4-amine hydrochloride

Beschreibung

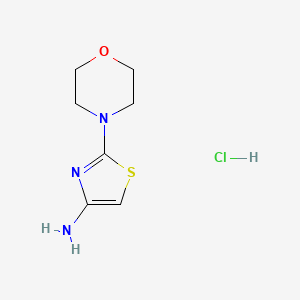

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQUSMDFUVPOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Morpholinothiazol-4-amine hydrochloride" CAS 170492-30-5 properties

An In-Depth Technical Guide to 2-Morpholinothiazol-4-amine Hydrochloride (CAS 170492-30-5) and the Broader Landscape of 2-Aminothiazole Derivatives in Drug Discovery

Disclaimer: This document provides a comprehensive overview of the chemical scaffold to which "this compound" belongs. It is important to note that detailed, peer-reviewed scientific data on the synthesis, specific biological activity, and comprehensive physicochemical properties of this exact molecule (CAS 170492-30-5) is not extensively available in the public domain as of early 2026. The insights and protocols herein are synthesized from established knowledge of the broader class of 2-aminothiazole and morpholinothiazole derivatives to provide a robust scientific context for researchers and drug development professionals.

Introduction: The Scientific Interest in the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in drug discovery is due to its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and other interactions with a variety of biological targets. The incorporation of a morpholine moiety, as seen in 2-Morpholinothiazol-4-amine, often enhances aqueous solubility and introduces a hydrogen bond acceptor, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide will first detail the known properties of this compound, drawing from supplier data. It will then expand to cover the general synthesis, known biological applications (with a focus on kinase inhibition), and experimental considerations for the broader class of 2-aminothiazole derivatives, providing a foundational understanding for researchers working with or considering this compound for their screening libraries.

Part 1: Profile of this compound

While comprehensive experimental data is scarce, fundamental properties have been reported by commercial suppliers.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 170492-30-5 | CymitQuimica |

| Molecular Formula | C₇H₁₂ClN₃OS | MySkinRecipes |

| Molecular Weight | 221.71 g/mol | CymitQuimica |

| Purity | ≥95% | CymitQuimica |

| Free Base CAS | 695147-00-3 (2-Morpholinothiazol-4-amine) | BLD Pharm, ChemicalBook |

Safety & Handling

Safety data sheets for this compound indicate the following potential hazards, though it is noted that toxicological properties have not been fully determined[3]:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Standard laboratory precautions should be taken. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid dust inhalation.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be sensitive to moisture.[3]

Part 2: The Chemistry of 2-Aminothiazole Derivatives: Synthesis and Reactions

The synthesis of the 2-aminothiazole core is a well-established process in organic chemistry, most commonly achieved via the Hantzsch Thiazole Synthesis .

General Synthesis Workflow: Hantzsch Reaction

This reaction involves the cyclocondensation of an α-haloketone with a thiourea or a related thioamide-containing compound.

Caption: Generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Causality in Experimental Choices: The choice of solvent (often ethanol or methanol) is critical as it must solubilize both reactants.[3] The reaction is typically run under reflux to provide the necessary activation energy for the cyclization.[4] For the specific synthesis of 2-Morpholinothiazol-4-amine, one would logically start with a morpholino-substituted thiourea and a suitable α-halocarbonyl compound. A common route involves reacting thiourea with 4-chloroacetoacetyl chloride.[5][6]

Example Protocol: General Synthesis of a 2-Aminothiazole Derivative

This is a generalized protocol and requires optimization for specific substrates.

-

Reactant Preparation: Dissolve the thiourea derivative (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add the α-haloketone (1.0 eq) to the solution. If the starting material is an acid chloride, the reaction may need to be performed at a lower temperature initially.[5]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7] The hydrochloride salt can be formed by treating the purified free base with a solution of HCl in a suitable solvent like ether or isopropanol.

Part 3: Biological Significance and Applications

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and immunology.

Kinase Inhibition: A Primary Application

Kinases are enzymes that transfer phosphate groups to proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 2-aminothiazole core can effectively mimic the hinge-binding motif of ATP, allowing it to sit in the active site of kinases and block their function.[8][9][10]

Numerous patents describe 2-aminothiazole derivatives as inhibitors of key oncogenic kinases such as:

-

BCR-ABL: Implicated in Chronic Myeloid Leukemia (CML).[9][11]

-

SRC: A non-receptor tyrosine kinase involved in cell proliferation and survival.[10]

-

c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[9][11]

-

p38 Kinase: Involved in inflammatory signaling pathways.[8][10]

The morpholine group on the thiazole ring can project into the solvent-exposed region of the kinase active site, potentially improving potency and selectivity.

Caption: Simplified pathway of kinase inhibition by 2-aminothiazole derivatives.

Other Reported Biological Activities

Beyond kinase inhibition, the broader thiazole family has demonstrated a wide spectrum of bioactivity, suggesting potential avenues for screening this compound:

-

Antimicrobial and Antifungal Activity: Various thiazole derivatives have shown efficacy against bacteria and fungi.[4][12]

-

Anti-inflammatory Activity: Some derivatives possess anti-inflammatory properties, likely linked to the inhibition of inflammatory kinases.[2]

-

Antiviral Activity: Certain bisheterocyclic compounds containing a thiazole subunit have been investigated as potential anti-influenza agents.[13]

Part 4: Future Directions and Experimental Design

For a researcher with a sample of this compound, the lack of existing data presents an opportunity for foundational research.

Initial Characterization Workflow

-

Structural Verification: Confirm the identity and purity of the compound using standard analytical techniques.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Determine the exact mass to verify the molecular formula.

-

FT-IR Spectroscopy: Identify characteristic functional group vibrations.

-

-

Physicochemical Profiling:

-

Solubility Assessment: Determine solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).

-

LogP/LogD Measurement: Quantify lipophilicity, a key predictor of cell permeability and metabolic stability.

-

-

Initial Biological Screening:

-

Cytotoxicity Assay: Evaluate the compound's effect on cell viability across a panel of cancer cell lines (e.g., using an MTT or SRB assay) to identify potential anti-proliferative effects.

-

Kinase Panel Screening: Screen against a broad panel of kinases to identify potential targets. This is a logical starting point given the known activity of the scaffold.

-

Antimicrobial MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) against representative strains of Gram-positive and Gram-negative bacteria.

-

This systematic approach will generate the fundamental data required to build a comprehensive profile of this compound and guide further, more targeted drug development efforts.

Conclusion

This compound is a small molecule built upon the scientifically significant 2-aminothiazole scaffold. While specific data for this compound remains elusive, the extensive research into related derivatives strongly suggests its potential as a bioactive agent, particularly in the realm of kinase inhibition. This guide provides the necessary chemical and biological context for researchers to confidently handle, characterize, and screen this compound, paving the way for new discoveries in drug development.

References

- US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google P

- US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google P

- CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google P

-

This compound - MySkinRecipes. [Link]

-

New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Bentham Science Publishers. [Link]

-

Aminothiazole compounds as kinase inhibitors and methods of using the same - Patent US-8940894-B2 - PubChem. [Link]

-

Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity - Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and biological evaluation of novel bisheterocycle-containing compounds as potential anti-influenza virus agents - PubMed. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

- CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google P

-

New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Request PDF - ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link]

-

Synthesis and biological evaluation of novel bisheterocycle-containing compounds as potential anti-influenza virus agents. [Link]

- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

Sources

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 9. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

- 10. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 11. Aminothiazole compounds as kinase inhibitors and methods of using the same - Patent US-8940894-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel bisheterocycle-containing compounds as potential anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholinothiazol-4-amine Hydrochloride: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholinothiazol-4-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related 2-aminothiazole and morpholine-containing structures to infer its molecular characteristics, spectroscopic signatures, and potential synthetic pathways. The document is intended to serve as a foundational resource for researchers, offering insights into its structural features, physicochemical properties, and the analytical techniques crucial for its characterization. Furthermore, it explores the broader biological significance of the 2-aminothiazole scaffold, providing context for the potential applications of this compound in therapeutic development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The incorporation of a morpholine ring, a common motif in drug design known to enhance aqueous solubility and metabolic stability, at the 2-position, and an amine group at the 4-position of the thiazole ring, results in the formation of 2-Morpholinothiazol-4-amine. This compound, in its hydrochloride salt form, presents an interesting candidate for further investigation in drug discovery programs. The hydrochloride salt is typically employed to improve the compound's solubility and stability for pharmaceutical applications. This guide will delve into the anticipated molecular structure and chemical properties of this compound, providing a theoretical framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the key features of a thiazole ring, a morpholine substituent, and a primary amine, with a chloride counter-ion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170492-30-5 | [1] |

| Molecular Formula | C₇H₁₂ClN₃OS | [1] |

| Molecular Weight | 221.71 g/mol | [1] |

| Predicted LogP | 0.8 | (Predicted) |

| Predicted pKa | (Amine) ~6.5, (Thiazole N) ~1.5 | (Predicted) |

Structural Elucidation

The core of the molecule is a five-membered thiazole ring containing a sulfur and a nitrogen atom. A morpholine ring is attached to the C2 position of the thiazole, and a primary amine group is at the C4 position. The hydrochloride salt form indicates that one of the basic nitrogen atoms is protonated. Given the higher basicity of the exocyclic primary amine compared to the endocyclic thiazole nitrogen or the morpholine nitrogen, it is most likely that the 4-amino group is protonated, forming an ammonium salt.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Morpholinothiazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Morpholinothiazol-4-amine hydrochloride (CAS RN: 170492-30-5), a heterocyclic compound of interest to researchers and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's identity, chemical properties, and structural features. Recognizing the current limitations in publicly available experimental data, this guide also outlines detailed, field-proven methodologies for the experimental determination of key physicochemical parameters, including melting point, solubility, pKa, and spectral analysis. Furthermore, established protocols for its synthesis, purification, and stability assessment are presented to provide a robust framework for its application in a research and development setting. This guide is intended to serve as a foundational resource, enabling scientists to undertake further investigation and application of this compound with a solid understanding of its chemical nature and the means to fully characterize it.

Introduction

This compound is a substituted aminothiazole derivative incorporating a morpholine moiety. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in a variety of clinically approved drugs and investigational compounds with a broad range of biological activities. The incorporation of a morpholine ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, making this compound a molecule of significant interest for further investigation. This guide aims to provide a detailed account of its known properties and to equip researchers with the necessary protocols to elucidate its complete physicochemical profile.

Compound Identification and Structure

A foundational aspect of any chemical investigation is the unambiguous identification of the compound. The structural and identifying information for this compound is summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(Morpholin-4-yl)thiazol-4-amine hydrochloride | N/A |

| CAS Registry Number | 170492-30-5 | [1] |

| Molecular Formula | C₇H₁₂ClN₃OS | [2] |

| Molecular Weight | 221.71 g/mol | [1][2] |

The chemical structure of this compound is depicted below. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the exocyclic amine or the morpholine nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. While some basic properties are available from commercial suppliers, a comprehensive experimental dataset is not currently in the public domain.

Table 2: Known and Recommended Physicochemical Properties

| Property | Value | Method of Determination/Comments |

| Appearance | Solid (form may vary) | Visual Inspection |

| Purity | ≥95% | Typically determined by HPLC or NMR.[1] |

| Melting Point | Not publicly available | Recommended Protocol: Capillary Melting Point (see Section 5.1) |

| Solubility | Not publicly available | Recommended Protocol: Thermodynamic Solubility Assay (see Section 5.2) |

| pKa | Not publicly available | Recommended Protocol: Potentiometric Titration or UV-Vis Spectrophotometry (see Section 5.3) |

Analytical Characterization Methodologies

The structural confirmation and purity assessment of this compound are critical for its use in research. The following section details standard analytical techniques that should be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

4.1.1. ¹H NMR (Proton NMR) Spectroscopy

-

Objective: To identify the number and types of hydrogen atoms in the molecule and their connectivity.

-

Expected Signals:

-

Morpholine Protons: Two distinct multiplets, typically integrating to 4 protons each, corresponding to the -CH₂-N- and -CH₂-O- groups.

-

Thiazole Proton: A singlet for the proton on the thiazole ring.

-

Amine Protons: A broad singlet corresponding to the -NH₂ group. The integration and chemical shift may vary depending on the solvent and concentration.

-

NH⁺ Proton: A broad signal from the protonated amine, the position of which is highly dependent on the solvent and water content.

-

4.1.2. ¹³C NMR (Carbon-13) NMR Spectroscopy

-

Objective: To determine the number of unique carbon environments in the molecule.

-

Expected Signals:

-

Thiazole Carbons: Three distinct signals for the carbons of the thiazole ring.

-

Morpholine Carbons: Two signals for the carbons of the morpholine ring.

-

4.1.3. Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good starting point for amine hydrochlorides as it can solubilize the compound and often allows for the observation of NH protons.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. 8-16 scans are typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Absorptions:

-

N-H Stretch: A broad band in the region of 3400-3100 cm⁻¹ corresponding to the amine and ammonium stretches.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the morpholine ring.

-

C=N and C=C Stretch: Bands in the 1650-1500 cm⁻¹ region characteristic of the thiazole ring.

-

C-O-C Stretch: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.

-

4.2.1. Experimental Protocol for FTIR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for this type of molecule.

4.3.1. Rationale for Method Development

A stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products or process-related impurities. The development of such a method typically involves screening different columns, mobile phase compositions (including pH and organic modifier), and detection wavelengths.

4.3.2. Recommended HPLC Method

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of compounds with varying polarities.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (to be determined by UV-Vis spectrophotometry).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of key physicochemical properties.

Protocol for Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol for Thermodynamic Solubility Assay

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, DMSO, acetone).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol for pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve.

Synthesis and Purification

The synthesis of this compound likely proceeds through the formation of the 2-morpholinothiazole-4-amine free base, followed by salt formation. A plausible synthetic route involves the Hantzsch thiazole synthesis.

Caption: A potential synthetic workflow for this compound.

A general procedure for the synthesis of the free base is as follows:

-

Reaction Setup: To a solution of an appropriate α-halocarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of morpholine-4-carbothioamide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with the solvent, and dried under vacuum.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Stability

The chemical stability of a compound is a critical parameter, especially for pharmaceutical applications. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[3]

8.1. Recommended Stability Study Protocol

-

Batch Selection: Use at least one batch of the compound with established purity.

-

Storage Conditions: Store samples under various conditions as per ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).[3]

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

-

Analysis: At each time point, assess the sample for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

Conclusion

This compound is a compound with potential for further investigation in various scientific disciplines. This guide has consolidated the available information regarding its identity and chemical properties. While a complete experimental physicochemical profile is not yet publicly documented, the detailed protocols provided herein for characterization, synthesis, and stability testing offer a clear and robust framework for researchers to generate this critical data. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating the scientifically sound exploration of this promising molecule.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Morpholinothiazol-4-amine Hydrochloride

Introduction

2-Morpholinothiazol-4-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a morpholine ring and a 2-aminothiazole core, presents a unique set of physicochemical properties that are crucial to understand for its application. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characteristics of this compound.

The hydrochloride salt form of an amine can significantly influence its spectroscopic properties compared to the free base. The protonation of the nitrogen atoms introduces distinct features in the NMR and IR spectra, which will be a key focus of our analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate a spectrum that clearly distinguishes the protons of the morpholine ring and the thiazole ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 8.5 - 9.5 | Broad Singlet | 1H | N-H (Amine HCl) | The proton on the exocyclic amine is expected to be significantly deshielded due to the positive charge on the protonated amine and will likely appear as a broad signal due to exchange with residual water and quadrupolar effects of the adjacent nitrogen. |

| ~ 6.5 - 7.0 | Singlet | 1H | Thiazole C5-H | The lone proton on the thiazole ring is in an electron-rich environment and is expected to appear as a singlet. |

| ~ 3.7 - 3.9 | Triplet | 4H | Morpholine O-CH₂ | The protons on the carbons adjacent to the oxygen in the morpholine ring are deshielded by the electronegative oxygen and typically appear as a triplet.[1] |

| ~ 3.3 - 3.5 | Triplet | 4H | Morpholine N-CH₂ | The protons on the carbons adjacent to the nitrogen in the morpholine ring are also deshielded, and their chemical shift will be influenced by the protonation state of the nearby aminothiazole nitrogen. They are expected to appear as a triplet.[1] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to avoid the exchange of the amine protons with the solvent.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe to ensure optimal resolution and lineshape.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the free induction decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as the internal standard.

-

Integrate the peaks to determine the relative number of protons.

-

¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~ 168 - 172 | Thiazole C2 | The carbon atom double-bonded to two nitrogen atoms is expected to be significantly downfield. |

| ~ 150 - 155 | Thiazole C4 | The carbon atom of the C=N bond in the thiazole ring. |

| ~ 100 - 105 | Thiazole C5 | The carbon atom bearing the single proton in the thiazole ring. |

| ~ 65 - 67 | Morpholine O-CH₂ | The carbons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded.[2] |

| ~ 45 - 48 | Morpholine N-CH₂ | The carbons adjacent to the nitrogen atom in the morpholine ring. Their chemical shift is sensitive to the electronic environment.[2] |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the probe to the ¹³C nucleus.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the DMSO-d₆ solvent peak (δ 39.52 ppm) for calibration.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale and Expert Insights |

| 3400 - 3200 | N-H Stretch | Primary Amine | The N-H stretching of the primary amine on the thiazole ring will likely appear in this region.[3] |

| 3000 - 2400 | N⁺-H Stretch | Amine Hydrochloride | A very broad and strong absorption is expected in this region, characteristic of the N⁺-H stretching in an amine salt. This often obscures the C-H stretching bands.[4][5] |

| 2980 - 2850 | C-H Stretch | Alkane (Morpholine) | The C-H stretching vibrations of the methylene groups in the morpholine ring will appear in this region, likely as sharper peaks superimposed on the broad N⁺-H band.[6] |

| 1650 - 1580 | N-H Bend | Primary Amine | The N-H bending (scissoring) vibration of the primary amine is expected here.[3] |

| ~ 1620 | C=N Stretch | Thiazole Ring | The stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |

| ~ 1550 | C=C Stretch | Thiazole Ring | The stretching vibration of the carbon-carbon double bond within the thiazole ring. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The C-N stretching of the morpholine ring.[3] |

| 1120 - 1080 | C-O-C Stretch | Ether (Morpholine) | A strong, characteristic band for the C-O-C asymmetric stretching of the morpholine ether linkage. |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Set the spectral range to 4000-400 cm⁻¹.

-

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a hydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique that will typically show the protonated molecule of the free base.

Predicted Mass Spectral Data (ESI+)

| m/z Value | Ion | Rationale and Expert Insights |

| 185.08 | [M+H]⁺ | This corresponds to the protonated free base (C₇H₁₁N₃OS + H)⁺. The molecular weight of the free base is 185.25 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass for elemental composition confirmation. |

| 128.05 | [M - C₄H₇O]⁺ | Fragmentation involving the loss of a portion of the morpholine ring. |

| 86.05 | [C₄H₈NO]⁺ | A fragment corresponding to the morpholino group. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an ESI source in positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural insights.

Mass Spectrometry Workflow

Caption: Workflow for acquiring a mass spectrum using ESI.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and other novel chemical entities. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work. The key to a successful analysis lies in a systematic approach, careful sample preparation, and a thorough understanding of the principles behind each spectroscopic method.

V. References

-

Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. (2017).

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate.

-

Multiplet shape in proton NMR of morpholines. ECHEMI.

-

Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. (2006).

-

HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.

-

Recognizing the NMR pattern for morpholine. ACD/Labs. (2008).

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate.

-

1H and13C NMR spectra ofN-substituted morpholines. ResearchGate.

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

-

Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). ResearchGate.

-

(a) Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate.

-

The infrared spectra of secondary amines and their salts. ResearchGate.

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019).

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. (2023).

-

Morpholine(110-91-8) IR Spectrum. ChemicalBook.

-

Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print.

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. (2021).

-

The observed Raman spectrum (a) of 2-aminothiazole in saturation... ResearchGate.

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

-

Chemical shifts of the amine protons signal in ¹H NMR spectra of... ResearchGate.

-

IR: amines. University of Calgary.

-

23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. (2021).

-

1 H-NMR shift for protons adjacent to the amine group in benzylamine... ResearchGate.

-

Morpholine. the NIST WebBook - National Institute of Standards and Technology.

-

Amines. University of Calgary.

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024).

-

Morpholine. the NIST WebBook - National Institute of Standards and Technology.

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.

-

2-(Morpholinothio)benzothiazole(102-77-2) 1H NMR spectrum. ChemicalBook.

-

Morpholine - Optional[MS (GC)] - Spectrum. SpectraBase.

-

Interpretation of mass spectra. University of California, Irvine.

-

mass spectra - fragmentation patterns. Chemguide.

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.

-

Infrared Spectroscopy. CDN.

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles.

-

2-(Morpholinothio)benzothiazole(102-77-2) 13C NMR spectrum. ChemicalBook.

-

Morpholine(110-91-8) 13C NMR spectrum. ChemicalBook.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).

-

Synthesis, FT-IR analysis and DFT studies of 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran. ResearchGate. (2018).

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry.

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. The Royal Society of Chemistry.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).

-

The 13 C-NMR spectrum of compound[2]. ResearchGate.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

A Technical Guide to the Solubility Profiling of 2-Morpholinothiazol-4-amine hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. For novel chemical entities such as 2-Morpholinothiazol-4-amine hydrochloride, for which public solubility data is unavailable, a systematic and robust solubility profiling strategy is paramount during preclinical development. This guide provides a comprehensive framework for characterizing the solubility of this basic hydrochloride salt. It moves beyond a simple recitation of methods to detail the underlying physicochemical principles, present validated experimental protocols for determining thermodynamic and kinetic solubility, and contextualize the data within the Biopharmaceutical Classification System (BCS). By following the methodologies outlined, researchers can generate a definitive solubility profile to guide formulation development, predict in vivo performance, and de-risk subsequent stages of the drug discovery pipeline.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is a cornerstone property that dictates the dissolution rate and concentration gradient across the gastrointestinal membrane, thereby governing absorption and bioavailability.[1][2][3] A poorly soluble compound will likely exhibit low and erratic absorption, posing significant hurdles for formulation and clinical development.[4][5][6]

This compound is a heterocyclic amine salt. As a hydrochloride salt of a basic compound, its solubility is expected to be intrinsically linked to the pH of its environment.[7][8] The absence of publicly available solubility data for this compound necessitates a first-principles approach to its characterization. This guide serves as a practical, hands-on manual for research scientists tasked with this critical evaluation. We will detail the theoretical basis for its expected solubility behavior, provide step-by-step protocols for its empirical determination, and illustrate how to interpret the resulting data to make informed decisions in a drug development context.

Physicochemical Characterization

A foundational understanding of the molecule's properties is essential before embarking on solubility studies. This data provides the context for experimental design and data interpretation.

| Property | Value / Structure | Source / Method |

| IUPAC Name | 2-(Morpholin-4-yl)thiazol-4-amine hydrochloride | --- |

| CAS Number | 170492-30-5 | [9][10][11] |

| Molecular Formula | C₇H₁₂ClN₃OS | [10][12] |

| Molecular Weight | 221.71 g/mol | [10] |

| Chemical Structure |  (Illustrative structure based on name) (Illustrative structure based on name) | --- |

| Predicted pKa | ~5.4 (for the 2-aminothiazole ring nitrogen) | Estimated based on related 2-aminothiazole structures.[4] The morpholine nitrogen is significantly less basic. |

| Physical State | Solid (Assumed) | Typical for hydrochloride salts. |

Theoretical Framework: pH-Dependent Solubility of a Basic Salt

As a hydrochloride salt of a weak base, the solubility of this compound is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[13][14][15]

For a weak base (B) and its protonated form (BH⁺):

pH = pKa + log ( [B] / [BH⁺] )

-

[B] is the concentration of the non-ionized free base.

-

[BH⁺] is the concentration of the ionized, protonated form.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble salt form:

S_total = S₀ + [BH⁺]

Key Implications for this compound:

-

Low pH (Acidic Environment): In environments where the pH is significantly below the pKa (e.g., the stomach, pH 1-3), the equilibrium shifts heavily towards the protonated [BH⁺] form. The compound will exist predominantly as the charged species, leading to higher aqueous solubility.[3]

-

High pH (Basic Environment): In environments where the pH is above the pKa (e.g., the lower intestine, pH > 6.8), the equilibrium favors the non-ionized free base [B]. If the intrinsic solubility of the free base (S₀) is low, the compound may precipitate out of solution, drastically reducing its effective solubility.

-

Common Ion Effect: As a hydrochloride salt, its solubility can be suppressed in media with a high concentration of chloride ions (e.g., gastric fluid) due to the common ion effect, which can shift the equilibrium towards the solid salt form.[7][8][16]

This pH-dependent behavior is precisely why a comprehensive solubility profile across a physiologically relevant pH range is not just recommended, but required.

Methodologies for Solubility Determination

Two distinct but complementary types of solubility are measured in drug discovery: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a specific temperature. It is the "gold standard" measurement, crucial for biopharmaceutical classification and formulation development.[17][18][19] The shake-flask method is the most reliable technique for this determination.[18]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput method used in early discovery to quickly flag compounds that may have solubility liabilities.[11][17][20][21]

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to determine the solubility of this compound across a biorelevant pH range, a critical step for Biopharmaceutical Classification System (BCS) assessment.[22][23][24]

Objective: To determine the equilibrium solubility in aqueous buffers of pH 1.2, 4.5, and 6.8.

Causality: The choice of pH 1.2, 4.5, and 6.8 is mandated by regulatory guidelines (e.g., FDA) for BCS classification, as these values represent the pH range throughout the gastrointestinal tract.[22][25] An incubation time of 24-48 hours is chosen to ensure the system reaches true thermodynamic equilibrium, accounting for any slow solid-state phase transitions.[26][27]

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 6.8

-

Acetate buffer, pH 4.5

-

HCl solution, pH 1.2

-

HPLC-grade water, acetonitrile, and relevant analytical standards

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated HPLC-UV or LC-MS/MS system

Procedure:

-

Compound Addition: Add an excess of solid this compound to triplicate vials for each pH buffer. "Excess" means enough solid remains undissolved at the end of the experiment, which can be confirmed visually. A starting point of ~5-10 mg in 1 mL of buffer is typical.[1]

-

Incubation: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours. This agitation ensures maximal interaction between the solid and the solvent.[1]

-

Equilibrium Check (Optional but Recommended): After 24 hours, take a sample from one of the triplicate vials. Continue shaking the remaining vials for another 24 hours (48 hours total) and sample again. If the concentrations measured at 24 and 48 hours are within acceptable variance (e.g., <10%), equilibrium has been reached.[27]

-

Phase Separation: After incubation, allow the vials to stand for 30 minutes for coarse particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine, undissolved particulates.

-

Dilution & Analysis: Dilute the filtrate with the appropriate mobile phase to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations to determine the solubility in µg/mL or mM.

Protocol: High-Throughput Kinetic Solubility

Objective: To rapidly assess the apparent solubility and precipitation potential of the compound from a DMSO stock solution.

Causality: This method mimics the conditions of many high-throughput screening (HTS) biological assays, where compounds are introduced from DMSO stocks.[17][28][29] It identifies compounds that might precipitate under assay conditions, leading to false negatives or inaccurate results. Nephelometry is used for its speed and ability to detect light scattering from fine precipitates.[11][20]

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Clear 96-well or 384-well microplates

-

Automated liquid handler (recommended) or multichannel pipette

-

Plate-based nephelometer or turbidimeter

Procedure:

-

Plate Preparation: Dispense 98 µL of PBS (pH 7.4) into each well of the microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in the first column of the plate (final concentration 200 µM, 2% DMSO). Mix thoroughly.

-

Serial Dilution (Optional): If a concentration range is desired, perform serial dilutions across the plate.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.[11][30]

-

Measurement: Place the plate in a nephelometer and measure the light scattering or turbidity in each well.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + 2% DMSO).

Data Interpretation and Application

Summarizing Solubility Data

The results from the described experiments should be compiled into a clear, concise table.

| Assay Type | Medium | Temperature (°C) | Measured Solubility (µg/mL) | Molar Solubility (mM) | BCS Solubility Class |

| Thermodynamic | pH 1.2 HCl | 37 | Hypothetical Value: 2500 | 11.28 | High |

| Thermodynamic | pH 4.5 Acetate | 37 | Hypothetical Value: 1800 | 8.12 | High |

| Thermodynamic | pH 6.8 PBS | 37 | Hypothetical Value: 350 | 1.58 | High |

| Kinetic | pH 7.4 PBS | 25 | Hypothetical Value: 150 | 0.68 | --- |

Biopharmaceutical Classification System (BCS)

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9][31][32] This classification is used by regulatory agencies like the FDA to streamline drug development, particularly for waiving certain in vivo bioequivalence studies.[33]

-

High Solubility Definition: A drug is considered highly soluble if its highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.0 to 6.8.[23]

Applying this to our hypothetical data: Let's assume the highest projected clinical dose of this compound is 100 mg.

-

The volume required for dissolution at the lowest solubility point (pH 6.8) would be:

-

(100 mg) / (0.350 mg/mL) = 285.7 mL

-

In this hypothetical scenario, since 285.7 mL is greater than 250 mL, the compound would be classified as Low Solubility despite being quite soluble at lower pH values. This highlights the critical importance of the "worst-case" solubility within the physiological pH range. Based on its permeability (which must be determined experimentally), it would be classified as either BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability).[31][32]

Visualization of Workflows

Diagrams are essential for visualizing complex experimental processes and decision-making logic.

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Determination.

Caption: Decision Tree for Formulation Strategy Based on BCS Solubility.

Conclusion

The comprehensive solubility profiling of a novel compound like this compound is a non-negotiable step in modern drug development. As demonstrated, the absence of prior data is not a barrier but an opportunity to apply rigorous, first-principles science. By employing the validated shake-flask and kinetic assay protocols detailed herein, researchers can confidently determine the thermodynamic and apparent solubility of this NCE. This data, when contextualized through the lens of the Henderson-Hasselbalch principle and the Biopharmaceutical Classification System, provides actionable intelligence. It directly informs the risk assessment for oral bioavailability and guides the selection of appropriate formulation strategies, ultimately increasing the probability of preclinical and clinical success.

References

-

Advanced technologies like co-crystallization, mesoporous carriers, and nanocrystal engineering are also discussed for their potential to overcome solubility barriers. (2025). ResearchGate. [Link]

-

Alam, M. A., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. [Link]

-

Acros Pharmatech. (n.d.). This compound. Acros Pharmatech. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Bajaj, A., et al. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

-

Biopharmaceutics Classification System (BCS) - An Overview. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (n.d.). Hilaris Publisher. [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]

-

Benet, L. Z., et al. (2012). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PubMed Central. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

-

Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

-

Avinash, G. (2021). World Journal of Pharmaceutical Research. AWS. [Link]

-

Khadra, I., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

<1236> SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]

-

Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

-

Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Creative Biolabs. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]

-

Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

-

FDA. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

-

FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. FDA. [Link]

-

FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

-

FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. ResearchGate. [Link]

-

ECA Academy. (2016). FDA Guideline on Dissolution Testing. gmp-compliance.org. [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 4. researchgate.net [researchgate.net]

- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 13. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbenotes.com [microbenotes.com]

- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 16. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. biorelevant.com [biorelevant.com]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

- 25. FDA Guideline on Dissolution Testing - ECA Academy [gmp-compliance.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 29. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 30. enamine.net [enamine.net]

- 31. globalresearchonline.net [globalresearchonline.net]

- 32. hilarispublisher.com [hilarispublisher.com]

- 33. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Morpholinothiazol-4-amine Hydrochloride in Modern Kinase Inhibitor Discovery: A Mechanistic and Methodological Guide

Abstract

In the landscape of modern oncology and immunology, the development of targeted kinase inhibitors remains a cornerstone of therapeutic advancement. Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. This technical guide provides an in-depth examination of 2-Morpholinothiazol-4-amine hydrochloride , a key intermediate in the synthesis of a new generation of potent and selective kinase inhibitors. We will dissect the mechanistic rationale behind its utility, focusing on the synergistic roles of the 2-aminothiazole core and the morpholine moiety. Furthermore, this guide will furnish researchers and drug development professionals with detailed, field-proven experimental protocols to effectively characterize the kinase inhibitors derived from this versatile intermediate.

Introduction: The Kinase Inhibitor Revolution and the Rise of Privileged Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies and inflammatory conditions.

The 2-aminothiazole framework is a highly favored structural motif in the design of kinase inhibitors.[1][2] Its remarkable success stems from its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key determinant of inhibitor binding and potency.[1] A landmark example is Dasatinib, a potent inhibitor of the Bcr-Abl and Src family kinases, which is built upon a 2-aminothiazole core and is a frontline treatment for chronic myelogenous leukemia (CML).[3] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency and selectivity against a diverse array of kinases.[1][3]

This compound: A Strategic Intermediate

This compound serves as a pivotal building block in the synthesis of novel kinase inhibitors. Its value lies in the strategic combination of two key pharmacophoric elements: the 2-aminothiazole core and the morpholine ring.

The 2-Aminothiazole Core: The Hinge-Binding Anchor

As previously mentioned, the 2-aminothiazole moiety is the foundational anchor for ATP-competitive kinase inhibition. The exocyclic amino group and the thiazole nitrogen act as hydrogen bond donors and acceptors, respectively, enabling a bidentate interaction with the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site.

The Morpholine Moiety: A Multifunctional Modulator

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is another privileged pharmacophore in modern drug discovery.[4] Its incorporation into kinase inhibitors offers several distinct advantages:

-

Enhanced Potency and Selectivity: The morpholine ring can form additional hydrogen bonds with residues in the ATP-binding pocket, thereby increasing binding affinity and potency.[4][5] Furthermore, the steric bulk and conformation of the morpholine can be exploited to achieve selectivity for a particular kinase.[6][7] For instance, in the context of PI3K/mTOR inhibitors, the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain.[4][8]

-

Improved Physicochemical Properties: The morpholine group can significantly enhance the aqueous solubility and metabolic stability of a drug candidate.[6] These properties are crucial for achieving favorable pharmacokinetic profiles, including oral bioavailability.

-

Modulation of Cellular Activity: The morpholine moiety can influence the cellular uptake and efflux of the inhibitor, ultimately impacting its efficacy in a cellular context.

The hydrochloride salt form of 2-Morpholinothiazol-4-amine enhances its stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.

Mechanism of Action of Kinase Inhibitors Derived from 2-Morpholinothiazol-4-amine

Kinase inhibitors developed from this intermediate are predominantly ATP-competitive inhibitors. Their mechanism of action can be elucidated through the following key principles:

-

ATP Competition: These inhibitors bind to the ATP-binding pocket of the target kinase, directly competing with the endogenous ATP substrate. This prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity.

-

Hinge Region Interaction: The 2-aminothiazole core forms the primary hydrogen bond interactions with the kinase hinge region, anchoring the inhibitor in the active site.

-

Exploitation of the Ribose and Phosphate Pockets: The morpholine ring and other substituents added to the 2-Morpholinothiazol-4-amine scaffold can occupy the ribose and phosphate binding pockets of the ATP-binding site, forming additional interactions that enhance potency and selectivity.

Targeting Key Signaling Pathways

Derivatives of 2-Morpholinothiazol-4-amine have the potential to target a range of kinases involved in oncogenic signaling pathways. Based on the established roles of the 2-aminothiazole and morpholine motifs, prominent targets include:

-

Src Family Kinases and Bcr-Abl: Following the precedent of Dasatinib, inhibitors can be designed to target these non-receptor tyrosine kinases, which are crucial drivers in various leukemias and solid tumors.[3]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and the morpholine moiety is a well-established pharmacophore for inhibitors of PI3K and mTOR.[4][9]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a promising anti-cancer strategy. The 2-aminothiazole scaffold has been successfully employed in the development of Aurora kinase inhibitors.[10]

-

Checkpoint Kinase 1 (CHK1): As a critical component of the DNA damage response, CHK1 is an attractive target for combination therapies with cytotoxic agents. 2-aminothiazole derivatives have shown promise as CHK1 inhibitors.[11]

Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition.

Caption: ATP-Competitive Kinase Inhibition.

Experimental Protocols for Characterization

The following section provides detailed, step-by-step methodologies for the essential experiments required to characterize kinase inhibitors derived from this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[1]

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

-

Recombinant purified kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase and peptide substrate in the appropriate kinase buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the kinase reaction mixture to each well of a 384-well plate.

-

Add 25 nL of the serially diluted test compound or DMSO (as a control) to the respective wells.

-

-

Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-